1-[2-(Difluoromethoxy)phenyl]ethanamine
Description
Contextualizing Aromatic Difluoromethoxy Moieties in Advanced Organic Synthesis
The introduction of fluorine-containing functional groups is a widely used strategy in medicinal chemistry to enhance the physicochemical properties of parent compounds. nih.gov Among these, the difluoromethoxy (OCF₂H) group has gained significant attention due to its unique characteristics. nih.govmdpi.com The OCF₂H group is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups. mdpi.comacs.orgresearchgate.net This property allows it to form beneficial interactions with biological targets. acs.org
The incorporation of the difluoromethoxy moiety can lead to improved metabolic stability, enhanced cell membrane permeability, and better pharmacokinetic profiles. nih.govmdpi.com Unlike the more common trifluoromethyl (CF₃) group, the OCF₂H group offers what is described as "dynamic lipophilicity," meaning it can alter its lipophilicity based on the surrounding chemical environment through bond rotation. nih.govrsc.org This adaptability, along with its ability to participate in hydrogen bonding, makes it a valuable substituent in drug design. nih.govacs.org
The synthesis of difluoromethoxylated aromatic compounds has historically presented challenges, often requiring harsh conditions or the use of ozone-depleting reagents like HCF₂Cl (Freon 22). nih.govnih.gov However, recent advancements, particularly in visible-light photoredox catalysis, have provided milder and more efficient methods for introducing the OCF₂H group into aromatic systems. nih.govrsc.org These methods often involve the generation of a difluorocarbene intermediate or the direct C-H difluoromethoxylation of arenes. nih.govrsc.orgnih.gov Such developments have made difluoromethoxy-containing building blocks more accessible for research and development. nih.govorgsyn.org
Table 1: Physicochemical Properties of Fluorinated Groups
| Functional Group | Hansch Lipophilicity Parameter (π) | Key Characteristics |
| Trifluoromethoxy (-OCF₃) | +1.04 | High electronegativity, high lipophilicity, metabolically stable. nih.govmdpi.com |
| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6 | Dynamic lipophilicity, hydrogen bond donor capability, bioisostere for -OH and -SH. nih.govacs.org |
| Trifluoromethyl (-CF₃) | +0.88 | High electronegativity, increases lipophilicity, metabolically stable. mdpi.com |
The Significance of Chiral Amines as Versatile Building Blocks
Chiral amines are fundamental building blocks in organic synthesis, particularly for the creation of high-value molecules such as pharmaceuticals and agrochemicals. nih.govsigmaaldrich.comresearchgate.net It is estimated that over 40% of commercial pharmaceuticals contain a chiral amine motif. nih.govrsc.org Their importance stems from their ability to introduce stereochemistry, which is crucial for biological activity, as different enantiomers of a drug can have vastly different pharmacological effects.
These compounds serve multiple roles in asymmetric synthesis. They can be used as chiral auxiliaries, guiding the stereochemical outcome of a reaction before being cleaved from the molecule. sigmaaldrich.com They also act as chiral bases in enantioselective deprotonation reactions and are instrumental in the resolution of racemic mixtures. sigmaaldrich.comsigmaaldrich.com Furthermore, chiral primary amines are key precursors for the synthesis of more complex chiral molecules. researchgate.net
The synthesis of enantiomerically pure amines is a major focus of research. nih.govacs.orguberresearch.com Methods for their preparation include the diastereoselective addition of organometallic reagents to chiral imines, enzymatic resolutions, and asymmetric hydrogenation of prochiral imines. acs.orgnih.govacs.org Biocatalytic methods, using enzymes like transaminases and oxidases, have become increasingly popular due to their high stereoselectivity and environmentally benign reaction conditions. nih.govrsc.orgacs.org These enzymes can be engineered to accept a wide range of substrates, including those with bulky aromatic groups. nih.gov
Evolution of Research on 1-[2-(Difluoromethoxy)phenyl]ethanamine and Related Scaffolds
Specific research detailing the historical evolution of this compound is not extensively documented in readily available literature. However, its emergence can be understood as a logical progression from research on related structures. The synthesis of difluoromethoxy aromatic compounds has been explored for their potential as intermediates in the preparation of agrochemicals, such as pyrethroid insecticides. google.com
The synthesis of this specific amine likely involves a multi-step process, starting from a difluoromethoxylated phenyl precursor. A common synthetic route could involve the preparation of the corresponding ketone, 1-[2-(difluoromethoxy)phenyl]ethanone, followed by a reductive amination step to introduce the chiral amine functionality. The synthesis of a related chiral alcohol, (R)-1-[2-(difluoromethoxy)phenyl]ethan-1-ol, has been documented, suggesting that such precursors are accessible. chemscene.com The conversion of such an alcohol to the amine is a standard transformation in organic synthesis.
The development of building blocks for chemical synthesis is a continuous effort. For instance, the Grignard reagent 2-(difluoromethoxy)phenyl)magnesium bromide is commercially available, providing a key starting material for introducing the 2-(difluoromethoxy)phenyl moiety into various molecular frameworks. hymasynthesis.com The existence of such reagents facilitates the synthesis and exploration of compounds like this compound for various applications.
Overview of Key Research Domains for Difluoromethoxy-Substituted Phenylethylamines
The structural scaffold of this compound, a substituted phenethylamine (B48288), suggests its potential utility in several key research domains, primarily in medicinal chemistry. mdpi.comwikipedia.orgnih.gov Substituted phenethylamines are a broad class of compounds with diverse pharmacological activities, acting as central nervous system stimulants, antidepressants, and more. wikipedia.org
The key research domains for difluoromethoxy-substituted phenylethylamines like the title compound include:
Medicinal Chemistry: The phenethylamine backbone is a well-established pharmacophore present in numerous endogenous neurotransmitters (e.g., dopamine (B1211576), norepinephrine) and synthetic drugs. mdpi.comwikipedia.org The introduction of the difluoromethoxy group can modulate the compound's properties, such as its ability to cross the blood-brain barrier, its metabolic stability, and its binding affinity to various receptors. nih.govmdpi.com Research could focus on its potential interactions with targets like monoamine transporters, adrenoceptors, or serotonin (B10506) receptors. mdpi.comnih.gov The covalent modification of proteins by phenethylamines through enzymatic processes is also an emerging area of interest. nih.gov
Agrochemicals: As noted, difluoromethoxy aromatic compounds have been investigated as intermediates for insecticides. google.com The phenylethylamine moiety, when appropriately substituted, can also confer bioactivity in this sector. Therefore, exploration of this scaffold for novel pesticides or herbicides is a plausible research direction.
Materials Science: While less common, fluorinated organic molecules are sometimes explored for their unique properties in materials science. mdpi.com The specific properties imparted by the difluoromethoxy group could be of interest in the design of novel functional materials.
The investigation of substituted phenethylamine derivatives continues to be an active area of research, with studies exploring their potential as antimicrobial and anticancer agents, among other applications. nih.gov The unique combination of a chiral phenethylamine core and a difluoromethoxy substituent in this compound makes it a compound of interest for further synthetic and applicative studies.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-6(12)7-4-2-3-5-8(7)13-9(10)11/h2-6,9H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXJJKFVKBSRME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201248942 | |
| Record name | 2-(Difluoromethoxy)-α-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144759-10-4 | |
| Record name | 2-(Difluoromethoxy)-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144759-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Difluoromethoxy)-α-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(difluoromethoxy)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for 1 2 Difluoromethoxy Phenyl Ethanamine
Stereoselective Synthesis of Enantiopure 1-[2-(Difluoromethoxy)phenyl]ethanamine
The production of single-enantiomer chiral compounds is of paramount interest in the pharmaceutical and agrochemical industries, as different enantiomers can have vastly different biological activities. researchgate.netumontreal.ca The development of efficient methods for synthesizing enantiomerically enriched building blocks like this compound is therefore a critical area of research. umontreal.ca
Asymmetric catalysis is a powerful strategy for generating chiral compounds, where a small amount of a chiral catalyst can produce large quantities of an enantioenriched product from an achiral starting material. umontreal.ca In the synthesis of chiral amines, this often involves the catalytic asymmetric hydrogenation of imines or the reductive amination of prochiral ketones.
Chiral frustrated Lewis pairs (FLPs) have emerged as a novel class of metal-free catalysts capable of a broad range of asymmetric reactions, including the hydrogenation of imines to produce chiral amines with high yields and enantioselectivity (up to 95% ee). researchgate.netrsc.org Another significant approach involves the use of chiral phosphoric acids (CPAs), a type of organocatalyst. For instance, BINOL-derived CPAs have been successfully employed in cyclodehydration reactions to create atropisomeric N-aryl triazoles with high enantiomeric ratios, a testament to their ability to control stereochemistry in heterocycle formation. nih.gov Such catalysts could be applied to the asymmetric synthesis of this compound, likely through the enantioselective reduction of the corresponding N-aryl ketimine derived from 2-(difluoromethoxy)acetophenone. The steric bulk of the catalyst is often a key factor in achieving high enantiodetermination. nih.gov
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Pseudoephedrine has been widely used as a chiral auxiliary in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, aldehydes, and ketones, which are precursors to chiral amines. harvard.edu However, due to regulatory restrictions, alternatives have been sought. (1S,2S)- and (1R,2R)-pseudoephenamine have been identified as superior chiral auxiliaries for asymmetric synthesis. harvard.edu These auxiliaries are not subject to the same regulations and often provide equal or greater diastereoselectivities, particularly in reactions forming quaternary stereocenters. harvard.edu Amides derived from pseudoephenamine also show a greater tendency to be crystalline, which facilitates purification and spectroscopic analysis. harvard.edu
Another strategy involves using chiral oxazolidinones as auxiliaries. nih.gov Palladium-catalyzed reactions can form chiral amido-dienes from these auxiliaries, which can then undergo Diels-Alder reactions. Subsequent hydrolysis removes the auxiliary, yielding chiral cyclic ketones with high levels of enantioselectivity (up to 92% ee). nih.gov A similar principle could be applied to the synthesis of this compound, where an auxiliary directs the formation of the stereocenter before being cleaved.
Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations, often with exceptional selectivity and under mild, environmentally friendly conditions. researchgate.net Transaminases, for example, are enzymes that can catalyze the scalable amination of aldehydes and ketones with broad substrate specificity, making them ideal for producing chiral amines. nih.gov A recently identified transaminase from Shimia marina (SMTA) has shown high activity for converting biobased furanaldehydes into furfurylamines. nih.gov This type of enzyme could be engineered or selected for the asymmetric amination of 2'-(difluoromethoxy)acetophenone (B162690) to directly yield enantiopure this compound.
Alternatively, a two-step biocatalytic process could be employed. First, a reductase enzyme could asymmetrically reduce the ketone precursor to a chiral alcohol, (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol, with high yield (95.9%) and excellent optical purity (>99% ee). researchgate.net This chiral alcohol can then be converted to the target amine through subsequent chemical steps, with the key stereocenter already established by the enzyme.
Novel Retrosynthetic Strategies Incorporating the Difluoromethoxy-Substituted Phenyl Moiety
Retrosynthesis is a problem-solving technique where a target molecule is recursively broken down into simpler, commercially available starting materials. amazonaws.comarxiv.org This process of mentally disconnecting bonds to reveal precursors is a cornerstone of planning a chemical synthesis. amazonaws.com For a molecule like this compound, the analysis begins with the final product and works backward.
The most logical initial disconnection is the carbon-nitrogen bond of the amine, a common strategy for amine synthesis. amazonaws.com This reveals two key synthons: the electrophilic 1-[2-(difluoromethoxy)phenyl]ethyl moiety and a nucleophilic ammonia (B1221849) equivalent. This leads back to the precursor ketone, 2'-(difluoromethoxy)acetophenone.
A further retrosynthetic disconnection can be made at the difluoromethoxy ether bond. This would simplify the aromatic precursor to 2'-hydroxyacetophenone. The synthesis would then involve the difluoromethylation of the phenolic hydroxyl group, a key step in introducing the OCF₂H moiety. This group is often explored as a metabolically stable isostere for a methoxy (B1213986) (OCH₃) group to prevent biotransformation pathways like O-demethylation. nih.gov The synthesis of the difluoromethoxy group itself can be achieved by reacting a hydroxy compound with reagents like diethyl (bromodifluoromethyl)phosphonate. nih.gov Planning the synthesis requires careful consideration of chemoselectivity, aiming to introduce reactive functional groups late in the sequence to avoid undesired side reactions. amazonaws.com
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
Achieving high yield and selectivity is crucial for an efficient synthetic process. This requires systematic optimization of reaction parameters such as temperature, solvent, catalyst loading, and reaction time. For instance, in a Hiyama cross-coupling reaction to form an ether, a comprehensive screening of conditions revealed that a specific set of parameters could provide the desired product in 93% yield and 95% enantiomeric excess (ee). researchgate.net
For the synthesis of this compound, likely via asymmetric reduction of the corresponding ketimine, a similar optimization process would be critical. The table below illustrates a hypothetical optimization study for such a transformation.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| 1 | 2.0 | Toluene | 25 | 24 | 75 | 80 |
| 2 | 1.0 | Toluene | 25 | 24 | 72 | 79 |
| 3 | 2.0 | DCM | 25 | 24 | 65 | 70 |
| 4 | 2.0 | THF | 25 | 24 | 81 | 85 |
| 5 | 2.0 | THF | 0 | 48 | 88 | 92 |
| 6 | 1.0 | THF | 0 | 48 | 90 | 96 |
| 7 | 0.5 | THF | 0 | 48 | 92 | 97 |
As shown in the table, lowering the temperature and switching to a more suitable solvent like THF can significantly improve both yield and enantioselectivity. Further reduction in catalyst loading (Entry 7) can enhance process efficiency and cost-effectiveness without compromising the outcome.
Development of Sustainable and Green Chemistry Approaches in Amine Synthesis
The pharmaceutical industry is increasingly focused on developing sustainable and green manufacturing processes to balance environmental, societal, and business needs. rsc.org Green chemistry principles aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. acs.org
A key metric for evaluating the greenness of a process is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (water, solvents, reagents) to the mass of the final product. acs.org For example, an award-winning synthesis by Boehringer Ingelheim reduced solvent usage by 99% and achieved a low PMI of 117. acs.org Similarly, a second-generation process by GSK for a cancer drug reduced solvent consumption by over 16,000 kg per kilogram of product and cut greenhouse gas emissions by 71%. acs.org
For the synthesis of this compound, several green strategies can be implemented:
Catalysis: Using catalytic methods, including biocatalysis and organocatalysis, is inherently greener as it reduces the need for stoichiometric reagents that generate significant waste. researchgate.netnih.gov
Solvent Choice: Replacing hazardous solvents like dichloromethane (B109758) (DCM) with greener alternatives or using water as the reaction medium is a primary goal. acs.org
Continuous Flow Technology: Continuous flow reactors, as opposed to traditional batch processing, can improve safety, increase efficiency, and allow for better control over reaction conditions. researchgate.net This technology has been successfully applied to multi-step syntheses of complex molecules. researchgate.net
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product minimizes waste.
Safe Reagents: Developing synthetic methods that use non-toxic, easily handled reagents is crucial. For example, new methods for synthesizing sulfonyl fluorides avoid highly toxic gases, producing only non-toxic salts as by-products. sciencedaily.com
By integrating these principles, the synthesis of this compound can be made not only more efficient but also significantly more environmentally sustainable. rsc.org
Late-Stage Functionalization Strategies for Difluoromethoxy Introduction
Late-stage functionalization (LSF) offers a powerful and efficient approach to introduce key structural motifs, such as the difluoromethoxy group, into complex molecules at a late step in the synthetic sequence. This strategy avoids the need for de novo synthesis with the fluorinated group already in place, thereby enabling rapid access to novel analogs for structure-activity relationship (SAR) studies. For the synthesis of this compound, a plausible LSF approach involves the O-difluoromethylation of a suitable phenolic precursor.
A hypothetical, yet chemically sound, late-stage synthesis of this compound can be envisioned starting from the readily available precursor, 1-(2-hydroxyphenyl)ethanamine. To prevent side reactions with the nucleophilic amine functionality during the O-difluoromethylation step, the amino group would first require protection. Common protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are suitable for this purpose due to their stability under the conditions required for difluoromethoxylation and their reliable deprotection methods.
The protected precursor, for instance, tert-butyl (1-(2-hydroxyphenyl)ethyl)carbamate, can then undergo O-difluoromethylation. A variety of reagents have been developed for this transformation, with difluorocarbene-based methods being particularly prevalent. Sodium chlorodifluoroacetate is a common, stable, and commercially available reagent that generates difluorocarbene (:CF₂) upon heating. orgsyn.org The difluorocarbene then inserts into the O-H bond of the phenol (B47542) to form the desired difluoromethyl ether. orgsyn.org
Following the successful introduction of the difluoromethoxy group, the final step is the deprotection of the amine. For a Boc-protected intermediate, this is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). For a Cbz-protected intermediate, hydrogenolysis is a common deprotection method. The stability of the difluoromethoxy group under these deprotection conditions is crucial and has been demonstrated in the literature.
Recent advancements in photoredox catalysis have also provided mild and efficient methods for the C-H difluoromethoxylation of arenes and heteroarenes, which could represent an alternative LSF strategy. organic-chemistry.org These methods often utilize specialized reagents that can generate the difluoromethoxy radical (•OCF₂H) under visible light irradiation. organic-chemistry.org While direct C-H functionalization of a pre-formed ethanamine derivative is conceivable, regioselectivity can be a challenge. Therefore, the O-difluoromethylation of a phenolic precursor remains a more controlled and predictable approach for the synthesis of this compound.
Detailed research findings on the O-difluoromethylation of phenolic substrates, including those containing protected amine functionalities, provide strong support for the proposed synthetic route. The following tables summarize representative conditions and findings from the literature that are relevant to the key steps of this LSF strategy.
Table 1: Proposed Late-Stage Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Key Considerations |
|---|---|---|---|
| 1 | Protection of Amine | (Boc)₂O, Base (e.g., Et₃N), Solvent (e.g., THF) | Protection of the primary amine is necessary to prevent reaction with the difluoromethylating agent. |
| 2 | O-Difluoromethylation | ClCF₂CO₂Na, Solvent (e.g., DMF, MeCN), Heat (e.g., 120 °C) | A key late-stage functionalization step to introduce the difluoromethoxy group. |
| 3 | Deprotection of Amine | TFA, Solvent (e.g., DCM) | Removal of the Boc group to yield the final product. |
Table 2: Examples of Late-Stage O-Difluoromethylation of Phenols
| Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Hydroxybenzaldehyde | [¹⁸F]DFC | - | [¹⁸F]4-Difluoromethoxybenzaldehyde | 51 | nih.gov |
| N-Boc-2-aminophenol | ClCF₂CO₂Na | DMF, 120 °C | N-Boc-2-(difluoromethoxy)aniline | - | sigmaaldrich.com |
| Various Phenols | ClCF₂CO₂Na | DMF/H₂O, 100 °C | Aryl difluoromethyl ethers | 65-95 | orgsyn.org |
| Various Phenols | (n-Bu)₃N⁺CF₂H Cl⁻ | K₂CO₃, DMF, 80 °C | Aryl difluoromethyl ethers | 62-95 | cas.cn |
Chemical Reactivity and Mechanistic Studies of 1 2 Difluoromethoxy Phenyl Ethanamine
Reaction Pathways of the Amine Functionality
The primary amine group is a defining feature of 1-[2-(difluoromethoxy)phenyl]ethanamine, conferring basicity and nucleophilicity to the molecule. Its reactivity is analogous to other primary amines, particularly those attached to a chiral benzylic carbon. libretexts.org
Amination Reactions and Derivatives Formation
The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, readily participating in reactions to form a variety of derivatives. Like other phenylamines, it can react with acyl chlorides and acid anhydrides. libretexts.org For instance, reaction with ethanoyl chloride would be expected to proceed vigorously to yield N-(1-(2-(difluoromethoxy)phenyl)ethyl)acetamide. libretexts.org
These amination reactions are fundamental in synthetic chemistry for the construction of more complex molecules. The formation of amides, sulfonamides, and ureas are common transformations that modify the properties and reactivity of the parent amine.
Nucleophilic Reactivity and Condensation Reactions
The nucleophilic character of the amine functionality allows it to engage in condensation reactions with carbonyl compounds. For example, it can react with aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and can be driven to completion by removal of water.
Furthermore, the amine group can act as a base, reacting with strong acids to form ammonium (B1175870) salts. libretexts.org The basicity of this compound is influenced by the electron-withdrawing nature of the difluoromethoxy group on the phenyl ring, which can slightly reduce the electron density on the nitrogen atom compared to an unsubstituted phenylethylamine. libretexts.org
Transformations and Stability of the Difluoromethoxy Group
The difluoromethoxy group (-OCF₂H) is a key structural feature that significantly influences the compound's properties. Its stability and reactivity are of considerable interest in medicinal chemistry due to its role as a bioisostere for the more metabolically labile methoxy (B1213986) group. nih.govnih.gov
Investigating Hydrolytic Stability of the Difluoromethoxy Ether Linkage
The difluoromethoxy group is generally considered to be metabolically robust and resistant to O-demethylation, a common metabolic pathway for methoxy-substituted aromatics. nih.gov This stability is attributed to the strength of the carbon-fluorine bonds. However, the stability can be influenced by neighboring functional groups. For instance, studies on related sulfamate (B1201201) derivatives have shown that the presence of an electron-withdrawing 2-OCF₂H group can lead to a more labile sulfamoyloxy group compared to its 2-OCH₃ counterpart, suggesting an electronic influence on the stability of adjacent functionalities. nih.gov While the ether linkage itself is generally stable, extreme conditions can lead to its cleavage.
Reactivity of Fluorinated Moieties under Diverse Conditions
The incorporation of fluorine atoms into organic molecules can significantly alter their chemical and physical properties. rsc.org The difluoromethyl group can participate in various transformations, although it is generally less reactive than non-fluorinated analogues. The high electronegativity of fluorine can influence the reactivity of adjacent atoms and bonds. researchgate.net For example, the C-F bond itself is strong and not easily cleaved. nih.gov However, the presence of the fluorine atoms can impact the reactivity of the benzylic C-H bond and the stability of any intermediates formed at that position.
Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Phenyl Ring
The substitution pattern on the phenyl ring of this compound is governed by the directing effects of the existing substituents: the ethanamine group and the difluoromethoxy group.
In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to specific positions on the ring. libretexts.orgmsu.edu The amine group (or more likely, the ammonium group under acidic reaction conditions) and the difluoromethoxy group both influence the regioselectivity of the reaction. The amine group is a strongly activating, ortho-, para-director, while the difluoromethoxy group is considered a deactivating, ortho-, para-director due to the electron-withdrawing inductive effect of the fluorine atoms, which outweighs the electron-donating resonance effect of the oxygen lone pairs. libretexts.orgmsu.edu
Given that the two substituents are ortho to each other, the directing effects can be complex. Steric hindrance from the ethanamine side chain would likely disfavor substitution at the 3-position. The 4- and 6-positions are para and ortho to the difluoromethoxy group, respectively, and meta and ortho to the ethanamine group. The 5-position is meta to both groups. A comprehensive analysis of the combined electronic and steric effects is necessary to predict the major product. youtube.comyoutube.com
Nucleophilic aromatic substitution on the phenyl ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. researchgate.net The difluoromethoxy group does provide some deactivation, but typically, more potent activating groups (like a nitro group) are required for such reactions to proceed readily. researchgate.net
Mechanistic Investigations of Complex Rearrangements Involving the Ethanamine Scaffold
The ethanamine scaffold, a core component of numerous chemical entities, is susceptible to a variety of rearrangement reactions. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the reactivity of this scaffold can be inferred from studies on related substituted phenethylamines and other nitrogen-containing compounds. The electronic properties of the 2-(difluoromethoxy)phenyl group are expected to play a significant role in the propensity and pathway of such rearrangements.
The difluoromethoxy group (OCF₂H) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic effect can influence the stability of potential intermediates, such as carbocations or radicals, that may form during a rearrangement. For instance, in reactions involving the generation of a positive charge on the benzylic carbon of the ethanamine side chain, the electron-withdrawing nature of the ortho-substituent would be destabilizing. This could either hinder certain rearrangement pathways or promote alternative mechanisms that avoid the formation of such intermediates.
One area of relevant research involves the study of rearrangements in N-chloro-N-alkoxyamines, which can undergo complex transformations including migrations of aryl or alkyl groups to a nitrogen atom. While not a direct analogue, these studies highlight the potential for the phenyl group of a phenethylamine (B48288) derivative to participate in intramolecular rearrangements under specific reaction conditions. The presence of the difluoromethoxy group would likely modulate the migratory aptitude of the phenyl ring.
Furthermore, computational studies on closely related structures, such as ortho-fluorinated 2-phenylethylamine, have shed light on the conformational preferences of the ethanamine side chain. nih.govacs.org These studies reveal the existence of various stable conformers, with the orientation of the amino group relative to the phenyl ring influenced by noncovalent interactions. nih.govacs.org Such conformational biases can be critical in stereoselective rearrangements, as the spatial relationship between the migrating group, the migration origin, and the migration terminus is often strictly defined.
In the absence of direct experimental data for this compound, detailed mechanistic proposals remain speculative. However, based on the principles of physical organic chemistry and the reactivity patterns of related compounds, it is plausible that this compound could undergo rearrangements typical of the phenethylamine class, with the reaction pathways and rates being significantly modulated by the electronic and steric effects of the ortho-difluoromethoxy substituent. Future research in this area would be invaluable for a more complete understanding of the chemical behavior of this compound.
Chelation and Coordination Chemistry of the Amine Functionality
The primary amine group of this compound serves as a potential coordination site for metal ions, suggesting a rich chelation and coordination chemistry. The ability of the amine functionality to act as a ligand is governed by several factors, including the availability of its lone pair of electrons, steric hindrance around the nitrogen atom, and the potential for forming stable chelate rings with a metal center.
The amine group is a classic Lewis base and can donate its lone pair of electrons to a metal ion to form a coordinate covalent bond. The basicity of the amine, and thus its coordinating ability, is influenced by the electronic effects of the substituents on the molecule. The electron-withdrawing nature of the 2-(difluoromethoxy)phenyl group is expected to reduce the electron density on the nitrogen atom, thereby decreasing its basicity compared to an unsubstituted phenethylamine. This would likely result in the formation of less stable complexes with metal ions.
However, the presence of the ortho-difluoromethoxy group also introduces the possibility of forming a five-membered chelate ring with a metal ion, involving the nitrogen atom of the amine and one of the fluorine atoms or the oxygen atom of the difluoromethoxy group. The formation of such a chelate ring would significantly enhance the stability of the metal complex, a phenomenon known as the chelate effect. Computational and experimental studies on ortho-fluorinated 2-phenylethylamine have demonstrated the presence of intramolecular hydrogen bonding between the amine proton and the fluorine atom, which suggests a geometric predisposition for chelation. nih.govacs.org
The coordination of this compound to a metal center can lead to the formation of various coordination complexes with different stoichiometries and geometries. The specific structure of the complex will depend on the nature of the metal ion, the counter-ion, and the reaction conditions. The steric bulk of the 2-(difluoromethoxy)phenyl group may also play a role in determining the coordination number and geometry of the resulting complex.
The coordination chemistry of related substituted phenethylamines has been explored, and these compounds have been used as ligands in the synthesis of various metal complexes. For instance, phosphinecarboxamides, which contain both soft (phosphine) and hard (amide) donor atoms, can form stable complexes with a variety of metal centers. acs.org While this compound lacks a phosphine (B1218219) group, the principles of hard and soft acid-base theory would still apply to its coordination behavior. The amine nitrogen is a hard donor and would be expected to coordinate preferentially with hard metal ions.
The table below summarizes the potential coordination behavior of this compound based on the analysis of its structural features and comparison with related compounds.
| Feature | Influence on Coordination Chemistry |
| Amine Functionality | Primary ligand site for metal ion coordination. |
| 2-(Difluoromethoxy)phenyl Group | Electron-withdrawing nature may reduce the basicity of the amine. |
| Ortho-substitution Pattern | Allows for potential five-membered chelate ring formation. |
| Steric Hindrance | May influence the coordination number and geometry of metal complexes. |
Further experimental studies, such as the synthesis and characterization of metal complexes of this compound, are necessary to fully elucidate its chelation and coordination chemistry. Such studies would provide valuable insights into the ligand properties of this compound and its potential applications in areas such as catalysis and materials science.
Derivatization and Structural Modification of 1 2 Difluoromethoxy Phenyl Ethanamine Analogues
Synthesis and Characterization of Amide and Imine Derivatives
The primary amine group of 1-[2-(difluoromethoxy)phenyl]ethanamine is a prime site for derivatization, readily undergoing reactions to form amides and imines (Schiff bases).
Amide Synthesis: Amide derivatives are typically synthesized through the reaction of the primary amine with acylating agents such as acyl chlorides or carboxylic anhydrides. This condensation reaction forms a stable amide bond. The choice of the acylating agent allows for the introduction of a wide variety of R-groups, ranging from simple alkyl chains to complex aromatic or heterocyclic systems. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Imine Synthesis: The formation of imines occurs via the condensation reaction of the primary amine with an aldehyde or a ketone. nih.gov This reaction, often catalyzed by an acid, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. nih.gov The structure of the resulting imine can be confirmed using spectroscopic methods such as NMR, where the formation of the imine is indicated by a characteristic signal for the methine proton (H-C=N), and mass spectrometry to confirm the molecular weight of the new compound. nih.gov
These derivatizations significantly alter the parent molecule's properties. Amide formation, for instance, generally increases molecular weight and can introduce new hydrogen bonding capabilities, while imine formation introduces a planar sp2-hybridized nitrogen and a conjugated system, which can influence the molecule's electronic and conformational properties.
Table 1: Examples of Amide and Imine Derivatization
| Derivative Type | Reactant 1 | Reactant 2 (Example) | Resulting Derivative (Example Name) |
|---|---|---|---|
| Amide | This compound | Acetyl Chloride | N-(1-(2-(Difluoromethoxy)phenyl)ethyl)acetamide |
| Amide | This compound | Benzoyl Chloride | N-(1-(2-(Difluoromethoxy)phenyl)ethyl)benzamide |
| Imine | This compound | Benzaldehyde | (E)-N-Benzylidene-1-(2-(difluoromethoxy)phenyl)ethanamine |
| Imine | This compound | Thiophene-2-carbaldehyde | (E)-1-(2-(Difluoromethoxy)phenyl)-N-(thiophen-2-ylmethylene)ethanamine |
Exploration of Substituent Effects on the Aromatic Ring System
The electronic properties of the phenyl ring in this compound are influenced by the difluoromethoxy group and can be further modulated by introducing additional substituents. The difluoromethoxy group (–OCF2H) itself is considered to be electron-withdrawing due to the high electronegativity of the fluorine atoms (an inductive effect), which deactivates the aromatic ring toward electrophilic substitution. nih.govlibretexts.org
The position of any new substituent is directed by the existing groups. The –OCF2H group, despite its electron-withdrawing nature, is an ortho, para-director because the oxygen atom's lone pairs can donate electron density to the ring through resonance. libretexts.org However, the strong inductive withdrawal often dominates. The ethylamine (B1201723) group is an activating, ortho, para-directing group. The final position of an incoming electrophile is determined by the interplay of these directing effects.
Introducing various substituents allows for a systematic study of their effects:
Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO2), cyano (–CN), or trifluoromethyl (–CF3) further decrease the electron density of the aromatic ring. libretexts.org This generally increases the acidity of the N-H protons on the ethylamine moiety and can impact the molecule's interaction with biological targets.
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (–OCH3) or methyl (–CH3) increase the electron density of the ring. nih.gov This can enhance the ring's reactivity and alter the basicity of the amine group.
These modifications are crucial for fine-tuning properties like lipophilicity (logP) and electronic distribution, which are critical determinants of a molecule's behavior. For example, adding a halogen or a trifluoromethyl group is known to increase lipophilicity. nih.gov
Table 2: Predicted Effects of Aromatic Ring Substituents
| Substituent (X) | Electronic Effect | Ring Reactivity (vs. Unsubstituted) | Expected Change in Lipophilicity |
|---|---|---|---|
| –NO2 | Strong EWG | Decreased | Minor Increase |
| –Cl | EWG (Inductive), EDG (Resonance) | Decreased | Increased |
| –CH3 | EDG (Inductive & Hyperconjugation) | Increased | Increased |
| –OCH3 | EDG (Resonance), EWG (Inductive) | Increased | Minor Increase |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group
Introduction of Heterocyclic Systems and Novel Functional Groups
Incorporating heterocyclic moieties into the structure of this compound analogues is a key strategy for creating novel chemical entities. This can be achieved either by building a heterocycle onto the existing scaffold or by using a heterocyclic precursor in the synthesis.
Common synthetic strategies include:
Condensation Reactions: The primary amine can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles like pyrazoles or pyrimidines. researchgate.net
Palladium- or Copper-Catalyzed Cross-Coupling: These reactions can form C-N or C-C bonds, linking the core structure to pre-formed heterocyclic rings. nih.gov
Multi-component Reactions: Cascade reactions involving the amine, an aldehyde, and other components can efficiently construct complex heterocyclic systems, such as tetrahydrofuro[3,2-c]pyridines, in a single step. researchgate.net
Table 3: Examples of Potential Heterocyclic Derivatives
| Heterocycle Introduced | Potential Synthetic Route | Resulting Structural Motif |
|---|---|---|
| Pyrazole (B372694) | Condensation with a 1,3-dicarbonyl compound | N-(1-(2-(Difluoromethoxy)phenyl)ethyl) substituted pyrazole |
| Furan | Paal-Knorr synthesis with a 1,4-dicarbonyl compound | 1-(1-(2-(Difluoromethoxy)phenyl)ethyl)-1H-pyrrole (analogue) |
| Indole (B1671886) | Fischer indole synthesis using the amine as part of a hydrazone | Indole ring fused or linked to the core structure |
| Furo[3,2-c]pyridine | Multi-component reaction with a pyranone derivative | Core structure attached to a furopyridine system |
Stereochemical Implications of Derivatization on Molecular Conformation and Interaction
The this compound molecule is chiral, with a stereocenter at the carbon atom bearing the amine group. This stereochemistry is a critical aspect of its molecular structure. Derivatization of the racemic mixture or of a single enantiomer has significant stereochemical consequences.
When a chiral derivatizing agent reacts with the racemic amine, it results in the formation of a pair of diastereomers. These diastereomers have different physical properties, including different three-dimensional shapes and polarity. This difference in conformation can be exploited for analytical purposes, such as separating the enantiomers using techniques like HPLC, where the two diastereomers will exhibit different retention times due to their differential interactions with the stationary phase. nih.gov
Furthermore, the derivatization of a single enantiomer of this compound can lead to products with distinct molecular conformations. The specific three-dimensional arrangement of atoms, or conformation, is dictated by the steric and electronic interactions between the original chiral core and the newly introduced functional group. These conformational differences can profoundly impact how the molecule interacts with other chiral molecules, such as receptors or enzymes in a biological system. The relative orientation of the difluoromethoxyphenyl group and the substituents on the ethylamine side chain is fixed in a specific stereoisomer, which can lead to significant differences in activity between stereoisomers. nih.gov
Advanced Analytical and Spectroscopic Characterization Techniques for 1 2 Difluoromethoxy Phenyl Ethanamine and Its Derivatives
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and enantiomeric excess of pharmaceutical compounds. chromatographyonline.commdpi.comed.ac.ukgoogle.comwikipedia.org Its high resolution and sensitivity make it ideal for separating the target compound from impurities and for resolving enantiomers.
Chiral HPLC Method Development and Validation
The separation of enantiomers, such as the (R)- and (S)-forms of 1-[2-(difluoromethoxy)phenyl]ethanamine, requires the use of a chiral stationary phase (CSP). The development of a robust chiral HPLC method is a critical step in the analytical workflow. chromatographyonline.commdpi.com
The selection of an appropriate CSP is the most crucial aspect of chiral method development. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. For basic compounds like phenylethylamines, columns such as Chiralcel OD-H and Chiralpak AD are often effective. chromatographyonline.com The method development process typically involves screening a set of columns with different mobile phases. sigmaaldrich.com
A common starting point for method development for a basic compound like this compound would be to use a normal-phase mobile phase, such as n-hexane mixed with an alcohol like 2-propanol or ethanol. An amine additive, such as diethylamine (B46881) (DEA), is often included in the mobile phase at a low concentration (e.g., 0.1% v/v) to improve peak shape and reduce retention time. chromatographyonline.com Alternatively, reversed-phase chiral HPLC can be employed, using aqueous buffers and organic modifiers like acetonitrile. chromatographyonline.com
Method validation would then be performed to ensure the method is fit for its intended purpose. This involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness, in line with regulatory guidelines.
Table 1: Illustrative Chiral HPLC Method Parameters for a Phenylethylamine Derivative
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
| Injection Volume | 10 µL |
This table presents a hypothetical set of starting conditions for the chiral separation of a phenylethylamine derivative, based on common practices in the field.
Integration of HPLC with Mass Spectrometry (HPLC-MS) for Structural Confirmation
The coupling of HPLC with mass spectrometry (HPLC-MS) provides a powerful tool for the structural confirmation of the separated components. nih.govnih.govpeptidesciences.com While HPLC provides retention time data, MS offers mass-to-charge ratio (m/z) information, which can confirm the molecular weight of the parent compound and its impurities. nih.govnih.gov
For a compound like this compound, electrospray ionization (ESI) in positive ion mode would be a suitable ionization technique, given the basic nature of the amine group. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This fragmentation pattern can be used to confirm the identity of the compound by comparing it to a reference standard or by interpreting the fragmentation pathways. For phenylethylamines, common fragmentation involves cleavage of the benzylic C-C bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. ed.ac.ukwikipedia.orgnih.govsielc.comresearchgate.netresearchgate.netwikipedia.org
Advanced 1H, 13C, and 19F NMR Techniques
For this compound, a combination of 1H, 13C, and 19F NMR spectroscopy would be employed for complete structural characterization. nih.govsielc.comresearchgate.net
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Key signals would include those for the aromatic protons, the methine proton of the ethylamine (B1201723) side chain, the methyl protons, and the amine protons. The difluoromethoxy group would exhibit a characteristic triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms.
¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The carbon of the difluoromethoxy group would appear as a triplet due to one-bond coupling with the fluorine atoms. The chemical shifts of the aromatic carbons would be influenced by the difluoromethoxy substituent. rsc.org
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. ed.ac.uknih.gov For the difluoromethoxy group, a doublet would be expected in the ¹⁹F NMR spectrum due to coupling with the methoxy (B1213986) proton. The chemical shift would be characteristic of the -OCF₂H group. researchgate.netrsc.org
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | 7.2-7.5 | m | - |
| 6.5-6.8 | t | JHF ≈ 73 Hz | |
| 4.1-4.3 | q | JHH ≈ 7 Hz | |
| 1.4-1.6 | d | JHH ≈ 7 Hz | |
| 1.5-2.5 | br s | - | |
| ¹³C | 140-145 | s | - |
| 115-130 | m | - | |
| 115-120 | t | ¹JCF ≈ 250-280 Hz | |
| 45-50 | s | - | |
| 20-25 | s | - | |
| ¹⁹F | -80 to -100 | d | JFH ≈ 73 Hz |
This table provides predicted NMR data based on typical values for similar structural motifs. Actual values would need to be determined experimentally.
2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for establishing the connectivity of the molecule. mdpi.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton and the methyl protons of the ethylamine side chain, as well as between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be expected between the protons of the ethylamine side chain and the aromatic carbons.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. purechemistry.org For chiral molecules such as this compound, which possesses a stereocenter at the alpha-carbon of the ethylamine chain, single-crystal X-ray diffraction is an invaluable tool for the unambiguous determination of its absolute configuration. nih.gov
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The absolute configuration is often determined using the Bijvoet method, which relies on the anomalous dispersion of X-rays by the atoms in the crystal. researchgate.net While this effect is more pronounced for heavier atoms, modern techniques allow for the reliable determination of absolute configuration even in molecules containing only lighter atoms like carbon, nitrogen, oxygen, and fluorine. researchgate.net
In the solid state, the conformation of this compound is dictated by a balance of intramolecular and intermolecular forces, including hydrogen bonding and van der Waals interactions. The crystal structure of related phenylethylamine hydrochlorides reveals layered structures with alternating hydrophilic and hydrophobic regions, where N-H···Cl hydrogen bonds are significant in stabilizing the crystal lattice. researchgate.net For N-[(1S)-1-phenylethyl]benzamide, a related chiral molecule, polymorphism has been observed, where different crystal forms arise from variations in the molecular conformation, particularly the rotation of the phenyl rings. nih.gov This highlights that the solid-state conformation can be influenced by the crystallization conditions. The difluoromethoxy group's size and electronegativity would also play a role in the crystal packing of this compound.
A hypothetical analysis of a single crystal of enantiomerically pure this compound would yield precise data on bond lengths, bond angles, and torsion angles, defining its conformation.
Table 1: Representative Crystallographic Data for a Chiral Phenylethylamine Derivative (Note: This table is illustrative and based on data for analogous compounds, not this compound itself.)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.5 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1083.75 |
| Z | 4 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing molecular structure. youtube.com These two techniques are complementary, as they are governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule.
For this compound, vibrational spectroscopy can confirm the presence of its key functional groups: the primary amine (-NH₂), the aromatic phenyl ring, and the difluoromethoxy (-OCHF₂) group. The study of related phenylethylamines by Raman spectroscopy has shown that different conformers can coexist in the liquid state and that intermolecular hydrogen bonding plays a significant role. nih.gov Furthermore, IR spectroscopy can be used to distinguish between positional isomers (ortho, meta, para) of disubstituted phenyl compounds, as they exhibit distinct patterns in the fingerprint region (650-900 cm⁻¹). chemrxiv.org
The expected vibrational frequencies for this compound can be predicted based on the analysis of similar structures.
Table 2: Predicted Vibrational Frequencies for this compound (Note: These are approximate frequency ranges based on data for analogous compounds.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | IR, Raman |
| N-H (Amine) | Scissoring | 1590 - 1650 | IR |
| C-H (Aromatic) | Stretch | 3000 - 3100 | IR, Raman |
| C=C (Aromatic) | Ring Stretch | 1450 - 1600 | IR, Raman |
| C-H (Aromatic) | Out-of-plane Bending | 730 - 770 (ortho) | IR |
| C-N | Stretch | 1020 - 1250 | IR |
| C-O (Ether) | Stretch | 1000 - 1300 | IR |
| C-F (Difluoro) | Stretch | 1000 - 1100 | IR |
The N-H stretching vibrations are typically broad in the IR spectrum due to hydrogen bonding. The ortho-substitution pattern of the phenyl ring would be identifiable by a strong band in the C-H out-of-plane bending region. The C-F stretches of the difluoromethoxy group are expected to give rise to strong absorptions in the IR spectrum.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-resolution mass spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. This allows for the calculation of a unique molecular formula. For this compound (C₉H₁₁F₂NO), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value.
Beyond accurate mass measurement, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed structural information through the analysis of fragmentation patterns. In electrospray ionization (ESI), phenethylamine (B48288) derivatives typically protonate and can subsequently undergo fragmentation. nih.gov The fragmentation of phenethylamines is well-studied, and common pathways involve cleavage of the bonds adjacent to the nitrogen atom. indexcopernicus.comresearchgate.net
A primary fragmentation pathway for many phenethylamines is the cleavage of the Cα-Cβ bond, leading to the formation of an iminium ion. Another common fragmentation is the loss of ammonia (B1221849) (NH₃) from the protonated molecule. nih.gov The presence of the ortho-difluoromethoxy substituent may influence the fragmentation pathways, a phenomenon known as the "ortho effect," which can lead to characteristic fragment ions not observed in the meta or para isomers. researchgate.net
Table 3: Predicted HRMS Fragmentation of this compound (Note: The m/z values are calculated for the most abundant isotopes and are based on general fragmentation patterns of phenethylamines.)
| m/z (Predicted) | Ion Structure / Identity | Fragmentation Pathway |
| 188.0881 | [C₉H₁₂F₂NO]⁺ | Protonated molecule [M+H]⁺ |
| 171.0615 | [C₉H₉F₂O]⁺ | Loss of NH₃ from [M+H]⁺ |
| 141.0513 | [C₈H₇F₂O]⁺ | Benzylic cleavage with loss of CH₃-CH=NH |
| 44.0498 | [C₂H₆N]⁺ | Iminium ion from Cα-Cβ cleavage |
The analysis of these characteristic fragments by HRMS allows for the confident identification and structural elucidation of this compound and its derivatives, even in complex mixtures. researchgate.net
Computational and Theoretical Investigations of 1 2 Difluoromethoxy Phenyl Ethanamine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic makeup and inherent reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other electronic properties that govern chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. For 1-[2-(Difluoromethoxy)phenyl]ethanamine, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31G(d), can elucidate several key ground-state properties. researchgate.net
Key parameters derived from DFT calculations include:
Optimized Geometry: Provides the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Electron Density and Charge Distribution: Analysis of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) reveals how electron density is distributed across the molecule, highlighting electropositive and electronegative centers. Quantum chemical calculations can be used to study the relationship between chemical structure and fluorescence characteristics, including energy levels and charge distributions in various electronic states. nih.gov
Table 1: Predicted Ground State Properties from DFT Calculations (Note: The following data are illustrative, based on general principles of DFT calculations on analogous structures, as specific experimental or calculated values for this exact compound are not readily available in the cited literature.)
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | ~ -0.5 to -1.5 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | ~ 5.0 to 7.0 eV | Suggests high kinetic stability. |
| Dipole Moment | ~ 2.5 to 4.0 Debye | Reflects the molecule's overall polarity. |
Computational methods can predict spectroscopic data, which is invaluable for structure verification and analysis.
NMR Chemical Shifts: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov For fluorinated aromatic compounds, computational predictions have become a reliable tool. nih.govescholarship.org Scaling factors are often applied to the calculated shielding tensors to improve the correlation with experimental data. nih.gov The accuracy of these predictions allows for the assignment of specific signals to individual atoms within the molecule, which can be especially complex in multifluorinated compounds. nih.govescholarship.org The chemical shift of the difluoromethyl proton (-CF₂H) is particularly sensitive to its environment and can be influenced by factors like solvent and intramolecular interactions. rsc.org Machine learning algorithms, trained on large datasets of experimental and calculated shifts, are also emerging as powerful prediction tools. mdpi.com
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing the calculated spectrum with an experimental one can help confirm the molecule's structure and identify its characteristic functional groups. DFT calculations at the B3LYP/6-31G(d) level have been shown to provide convincing predictions of how substitutions affect vibrational frequencies. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
While quantum calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational flexibility and solvent effects.
For this compound, the key flexible bonds are the C-C bond of the ethylamine (B1201723) side chain and the C-O bonds of the difluoromethoxy group. MD simulations can map the potential energy surface related to the rotation around these bonds, identifying low-energy conformers and the barriers between them. Studies on similar phenylethylamines show they tend to exhibit an extended conformation. nih.gov The conformational landscape is crucial as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a receptor's binding site.
The difluoromethoxy group itself has specific conformational preferences. Unlike a methoxy (B1213986) group which strongly prefers a planar conformation to maximize conjugation, the -OCF₂H group often adopts an out-of-plane conformation. rsc.org This is due to stabilizing anomeric (nₒ–σ*C–F) interactions that reduce the conjugation between the oxygen lone pair and the aromatic ring. rsc.org This flexibility can be advantageous, allowing the group to adopt the most favorable orientation for binding to a biological target. rsc.org
In Silico Screening and Scaffold Design Principles
The phenethylamine (B48288) scaffold is a common motif in many biologically active compounds. biomolther.org Computational techniques like virtual screening and pharmacophore modeling are used to explore how derivatives of this scaffold, such as this compound, might interact with biological targets. researchgate.netnih.gov
Virtual Screening: This involves docking a library of compounds into the binding site of a target protein to predict their binding affinity and pose. researchgate.netnih.gov For instance, derivatives of β-phenethylamine have been studied for their interaction with the dopamine (B1211576) transporter (DAT). nih.govbiomolther.org Docking simulations can help identify key interactions, such as hydrogen bonds between the amine group and polar residues in the binding site. nih.govbiomolther.org
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. The phenethylamine pharmacophore typically includes an aromatic ring and a basic amine group separated by a two-carbon linker. The difluoromethoxy group would be considered a key modification, potentially influencing interactions within a hydrophobic or polar pocket of a target.
These in silico methods allow for the rapid evaluation of thousands of potential molecules, prioritizing the most promising candidates for synthesis and experimental testing. nih.govnih.gov
Elucidation of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry is instrumental in understanding how chemical reactions occur. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, including the structures of high-energy transition states and any intermediates. smu.eduacs.org
The synthesis of this compound likely involves common reactions such as reductive amination of a corresponding ketone (2-(difluoromethoxy)acetophenone) or nucleophilic substitution. libretexts.org
For a reaction like reductive amination, computational studies can:
Model the initial nucleophilic attack of an amine on the ketone. libretexts.org
Calculate the energy barrier for the formation of the imine intermediate. libretexts.org
Elucidate the mechanism of the subsequent reduction step.
DFT calculations can determine the geometries and energies of transition states, which are critical for understanding the reaction's kinetics. acs.org This knowledge can help in optimizing reaction conditions, such as temperature, catalyst, and solvent, to improve yield and selectivity. nih.govacs.org
Influence of Difluoromethoxy Group on Molecular Electrostatic Potentials and Solvation
The difluoromethoxy group imparts unique properties to the molecule due to the high electronegativity of the fluorine atoms.
Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). The -OCF₂H group significantly alters the MEP of the phenyl ring. The fluorine atoms create a strong negative potential, while the hydrogen of the -CF₂H group is a weak hydrogen bond donor. rsc.org This H-bond donating capability has been shown to be crucial for the biological activity of some drugs containing this moiety. rsc.org The MEP at the nitrogen lone pair is also a useful descriptor for quantifying inductive effects. capes.gov.br
Solvation: The way a molecule interacts with a solvent is critical to its solubility, reactivity, and bioavailability. mit.edu Computational models, such as the Polarizable Continuum Model (PCM) or explicit solvent molecular dynamics simulations, can predict the free energy of solvation. unifesp.brnih.gov The difluoromethoxy group can influence solvation through dipole-dipole interactions and weak hydrogen bonding. Its presence can alter the molecule's lipophilicity (often measured as logP), which is a key parameter in drug design. While fluorination generally increases lipophilicity, the -OCF₂H group is considered a lipophilic hydrogen bond donor, a rare and valuable combination in medicinal chemistry. researchgate.net
Role of 1 2 Difluoromethoxy Phenyl Ethanamine As a Key Intermediate in Advanced Organic Synthesis
Building Block for Chiral Auxiliaries and Ligands in Asymmetric Synthesis
The presence of a stereogenic center in 1-[2-(Difluoromethoxy)phenyl]ethanamine makes its enantiomerically pure forms valuable starting materials for the synthesis of chiral auxiliaries and ligands. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are cleaved and can often be recovered. Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalyst that can induce enantioselectivity in a wide range of reactions.
While specific examples of chiral auxiliaries or ligands derived directly from this compound are not extensively documented in publicly available research, the analogous structure of 1-phenylethylamine (B125046) is a well-established scaffold for such applications. rsc.orgrsc.org The difluoromethoxy substituent at the ortho position of the phenyl ring in this compound could offer unique steric and electronic properties to a resulting chiral auxiliary or ligand, potentially influencing the stereochemical outcome of asymmetric reactions in a novel manner. The synthesis of such derivatives would typically involve the reaction of the primary amine with an appropriate electrophile to generate amides, imines, or other functional groups that can coordinate to metals or direct reactions. wikipedia.orgnih.gov
Precursor in the Synthesis of Complex Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The primary amine functionality of this compound makes it a suitable precursor for the construction of various nitrogen-containing heterocycles.
Pyrazoles: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govnih.govyoutube.com While this compound is not a hydrazine, it could potentially be converted into a hydrazine derivative or be utilized in alternative synthetic routes to access pyrazole (B372694) structures bearing the 2-(difluoromethoxy)phenyl moiety. The resulting pyrazoles would be of interest due to the prevalence of pyrazole-containing compounds in pharmaceuticals. nih.gov
Triazoles: 1,2,4-Triazoles are another important class of heterocycles with a broad spectrum of biological activities. nih.govfrontiersin.orgresearchgate.netnih.gov The synthesis of 1,2,4-triazoles can be achieved through various methods, including the cyclization of amidrazones or the reaction of hydrazides with various reagents. nih.govresearchgate.net Similar to pyrazoles, the amine group of this compound could be elaborated to form the necessary precursors for triazole synthesis.
Pyridines: The synthesis of substituted pyridines can be accomplished through various cyclocondensation reactions. wikipedia.org The amino group of this compound could participate in such reactions, leading to the formation of pyridines bearing the 2-(difluoromethoxy)phenyl substituent.
Although direct, documented syntheses of these heterocycles starting from this compound are not readily found in the literature, its structural motifs are present in a variety of more complex heterocyclic systems that have been synthesized.
Integration into Multi-Step Total Synthesis Pathways of Natural Products or Target Molecules
The total synthesis of complex natural products and other target molecules often relies on the use of strategically chosen building blocks that introduce key structural features and stereochemistry. dokumen.pub The enantiomerically pure forms of this compound are attractive building blocks for such endeavors due to the presence of the chiral amine and the unique difluoromethoxy-substituted aromatic ring.
The amine functionality can serve as a handle for a variety of chemical transformations, allowing for its incorporation into a larger molecular framework. The 2-(difluoromethoxy)phenyl group can impart specific properties to the final target molecule, such as altered lipophilicity, metabolic stability, or binding affinity to a biological target.
While no complete total synthesis explicitly detailing the use of this compound has been found in the surveyed literature, the principles of retrosynthetic analysis suggest its potential utility. A synthetic chemist could envision disconnecting a complex target molecule to reveal this compound as a key starting material. For instance, a complex alkaloid or a pharmaceutical agent containing a chiral benzylic amine with a difluoromethoxy-substituted phenyl ring could be traced back to this intermediate. The development of synthetic routes that leverage this building block could provide more efficient and novel pathways to valuable target molecules.
Pharmacological and Biological Research Trajectories of 1 2 Difluoromethoxy Phenyl Ethanamine Scaffold in Vitro Focus
Structure-Activity Relationship (SAR) Studies for Target Binding Affinities (In Vitro)
The exploration of the structure-activity relationships (SAR) of the 1-[2-(difluoromethoxy)phenyl]ethanamine scaffold is crucial for understanding how modifications to its chemical structure influence its binding affinity and selectivity for various biological targets. In vitro studies are fundamental in delineating these relationships, providing a controlled environment to assess the direct interactions between a ligand and its receptor. For phenethylamine (B48288) derivatives, SAR studies have been extensive, revealing key structural features that govern their pharmacological activity. nih.govnih.gov
Impact of Chiral Centers on Biological Recognition
The presence of a chiral center at the alpha-carbon of the ethylamine (B1201723) side chain in this compound results in two enantiomers, (R)- and (S)-1-[2-(difluoromethoxy)phenyl]ethanamine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This stereoselectivity arises from the three-dimensional nature of receptor binding sites, which often preferentially recognize one enantiomer over the other.
For many psychoactive phenethylamines and amphetamines, the (R)-enantiomer is typically the more potent (eutomer) at serotonin (B10506) receptors, such as the 5-HT2A receptor. nih.gov This enantiomeric preference is attributed to a better fit within the receptor's binding pocket, leading to higher affinity and functional efficacy. nih.gov The development of synthetic methods to access enantiomerically enriched α-difluoromethyl amines is therefore of high importance for pharmaceutical and biological chemistry. nih.gov Techniques such as chiral high-performance liquid chromatography (HPLC) are instrumental in separating and analyzing these enantiomers, allowing for the individual assessment of their biological properties. mdpi.comnsf.govresearchgate.net While specific studies on the enantiomers of this compound are not extensively reported in the public domain, the general principles of stereoselectivity in related phenethylamines strongly suggest that its enantiomers would also display differential binding affinities and functional activities at various receptors. The synthesis and chiral separation of related α-aryl-α-fluoroacetonitriles have been successfully achieved, providing a methodological basis for the separation and characterization of the enantiomers of this compound. nsf.gov
Modulation of Affinity and Selectivity by Difluoromethoxy Group
The difluoromethoxy (-OCF2H) group at the ortho-position of the phenyl ring is a key structural feature of this compound. This group significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its binding affinity and selectivity for biological targets.
The difluoromethyl group is recognized as a bioisostere of a hydroxyl or thiol group, retaining the ability to act as a hydrogen bond donor while being more lipophilic and metabolically stable. nih.govprinceton.edu In the context of phenethylamine derivatives, substitutions on the phenyl ring are critical for receptor interaction. For instance, in a series of 2,5-dimethoxyphenethylamines, the introduction of fluorinated 4-alkoxy substituents generally increased binding affinities at 5-HT2A and 5-HT2C receptors. nih.gov The introduction of fluorine can also impact the psychoactivity of phenethylamines, with effects ranging from a marked loss to an enhancement of effects. researchgate.net
The ortho-positioning of the difluoromethoxy group in this compound is particularly significant. The electronic and steric properties of this group can influence the conformation of the molecule and its interaction with the receptor binding site. While direct SAR studies on this specific substitution pattern are limited, research on related substituted phenethylamines indicates that the nature and position of aryl substituents are major determinants of receptor affinity and selectivity. nih.govkoreascience.krnih.gov For example, in a study of phenethylamine and tryptamine (B22526) derivatives, alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon had a positive effect on binding affinity to the 5-HT2A receptor. nih.gov
Design and Synthesis of Ligands for Specific Receptor Targets (In Vitro Screening)
The design and synthesis of novel ligands based on the this compound scaffold are driven by the desire to create compounds with high affinity and selectivity for specific receptor targets. This process often involves rational chemical modifications of the lead structure, guided by SAR data and computational modeling. nih.gov The resulting analogs are then subjected to in vitro screening to assess their binding and functional activity.
The synthesis of derivatives of the this compound scaffold can be achieved through various organic chemistry methodologies. For instance, the synthesis of related phenethylamines often involves the coupling of a substituted phenyl precursor with an aminoethyl moiety. nih.gov The synthesis of analogs with modified substituents on the phenyl ring can be readily achieved, allowing for the exploration of a diverse chemical space. nih.gov
In vitro screening of these newly synthesized ligands is a critical step in the drug discovery process. Radioligand binding assays are commonly used to determine the affinity of the compounds for a panel of receptors. nih.gov Functional assays, such as measuring second messenger responses or receptor internalization, provide information on whether a ligand acts as an agonist, antagonist, or inverse agonist. nih.gov For example, in the development of P2Y2 receptor antagonists, newly synthesized scaffolds were evaluated for their affinity in isolated cell membranes, and promising candidates were further developed into fluorescent ligands for more detailed studies. nih.gov While specific examples of large-scale screening of this compound derivatives are not widely published, the principles of ligand design and in vitro screening are directly applicable to this scaffold.
Investigation of In Vitro Metabolic Pathways and Biotransformations
Understanding the metabolic fate of a drug candidate is essential for its development. In vitro metabolism studies, typically using human liver microsomes, provide valuable insights into the biotransformation pathways of a compound. researchgate.netnih.gov These studies help to identify potential metabolites, which may have their own pharmacological activity or toxicity.
For phenethylamine derivatives, common metabolic pathways include N-dealkylation, hydroxylation, and demethylenation. nih.gov The introduction of fluorine into a molecule can significantly alter its metabolic profile. researchgate.netnih.gov Fluorinated compounds are often more metabolically stable due to the high strength of the carbon-fluorine bond. nih.gov However, the presence of fluorine can also lead to unique metabolic pathways. researchgate.net
Bioisosteric Replacement Strategies Involving the Difluoromethoxy Group
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize the properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties. princeton.edunih.gov The difluoromethoxy group (-OCF2H) is a valuable bioisostere for several functional groups, including the hydroxyl (-OH), thiol (-SH), and in some contexts, a carbonyl group. nih.govprinceton.edu
The replacement of a hydroxyl group with a difluoromethoxy group can lead to improved metabolic stability and increased lipophilicity, while maintaining the ability to participate in hydrogen bonding. princeton.edu This strategy can be particularly useful in overcoming issues related to rapid metabolism of hydroxylated compounds. The development of methods for the direct conversion of aliphatic alcohols to their corresponding difluoromethylated analogues represents a significant advancement in enabling late-stage bioisosteric replacement. princeton.edu
In the context of the this compound scaffold, the difluoromethoxy group itself can be considered a bioisosteric replacement for a methoxy (B1213986) group, which is common in many psychoactive phenethylamines. This substitution can alter the compound's electronic properties and its interaction with metabolic enzymes and target receptors. Furthermore, other fluorinated groups, such as the trifluoromethyl group (-CF3), have been successfully used as bioisosteres for other functionalities, for example, replacing an aliphatic nitro group in cannabinoid receptor modulators. elsevierpure.com The strategic application of bioisosteric replacements involving the difluoromethoxy group or other fluorinated moieties can be a key approach to fine-tuning the pharmacological profile of ligands based on the this compound scaffold.
Chemogenomic Approaches for Scaffold Prioritization in Drug Discovery
Chemogenomics combines the power of chemistry and genomics to systematically study the effects of a large number of small molecules on a wide range of biological targets. nih.govnih.gov This approach can be used to prioritize chemical scaffolds for further development by identifying those that interact with desired targets while avoiding off-target interactions that could lead to toxicity. nih.gov
A chemogenomic approach to prioritizing the this compound scaffold would involve screening a library of its derivatives against a panel of receptors, enzymes, and ion channels. The resulting data, often referred to as a "chemogenomic profile," can reveal the scaffold's selectivity and potential for polypharmacology. nih.gov This information is invaluable for predicting potential on-target efficacy and off-target side effects.
Target identification for novel compounds is a significant challenge in drug discovery, and chemical genetics, a key component of chemogenomics, offers powerful tools to address this. nih.gov By observing the phenotypic changes induced by a compound in a cellular or organismal model, and correlating these with genetic perturbations, it is possible to identify the molecular targets of the compound. nih.gov While no specific chemogenomic studies on the this compound scaffold are publicly available, the application of such methods would be a logical step in its further investigation as a privileged scaffold for drug discovery.
Conclusion and Future Research Directions for 1 2 Difluoromethoxy Phenyl Ethanamine
Summary of Key Methodological and Theoretical Advancements
The synthesis and theoretical understanding of 1-[2-(Difluoromethoxy)phenyl]ethanamine are intrinsically linked to broader progress in organofluorine chemistry. While specific literature on this exact molecule is not abundant, advancements in related areas provide a solid foundation for its study.
Methodological Advancements: The introduction of the difluoromethoxy group onto a phenyl ring and the subsequent elaboration to the ethanamine side chain can be approached through several modern synthetic strategies. Key advancements include:
Late-Stage Fluorination: Techniques for the direct fluorination of benzylic C-H bonds have emerged, offering efficient pathways to introduce fluorine. rsc.org Photocatalytic methods, for instance, using N-fluorobenzenesulfonimide (NFSI), have shown promise for the selective fluorination of benzylic positions under mild conditions. rsc.org
Palladium/Norbornene Catalysis: For the functionalization of the anisole (B1667542) core, which is structurally related, palladium/norbornene cooperative catalysis has enabled previously challenging meta-C–H arylations. thieme.deresearchgate.net This highlights the potential for developing highly selective C-H functionalization methods for the synthesis of precursors to this compound.
Synthesis from Fluorinated Building Blocks: A common and practical approach involves the use of pre-fluorinated starting materials. wikipedia.org For instance, the synthesis could commence from 2-(difluoromethoxy)benzaldehyde (B1333782) or a related ketone, followed by reductive amination or other classical amine synthesis routes. The availability of such fluorinated building blocks is crucial for accessible synthetic routes. hymasynthesis.com
Theoretical Advancements: Computational chemistry provides invaluable insights into the structure, reactivity, and properties of fluorinated compounds.
Understanding Fluorine's Influence: Theoretical studies have deepened our comprehension of how fluorine's high electronegativity and the strength of the carbon-fluorine bond affect molecular conformation, electronics, and metabolic stability. mdpi.com For this compound, the difluoromethoxy group is expected to modulate the basicity of the amine and the electronic properties of the aromatic ring.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods are instrumental in predicting reaction pathways and selectivities. For instance, in cycloaddition reactions involving related structures, computational studies have helped to rationalize regio- and stereoselectivities. researchgate.net Such theoretical investigations can guide the development of new synthetic methods for the target molecule.
Unexplored Avenues in Stereoselective Synthesis and Novel Reactivity
The chiral nature of this compound presents both a challenge and an opportunity. The development of efficient stereoselective syntheses and the exploration of its unique reactivity are key areas for future research.
Stereoselective Synthesis:
Asymmetric Catalysis: The development of catalytic asymmetric methods to access enantiopure this compound is a primary objective. This could involve the asymmetric hydrogenation of a corresponding imine or the asymmetric amination of a suitable precursor. Chiral catalysts, potentially involving transition metals like rhodium or iridium, could be employed.
Chiral Resolution: In the absence of a direct asymmetric synthesis, classical resolution using chiral acids or enzymatic resolution could be explored to separate the enantiomers.
Chiral Fluorine Engineering: The concept of "chiral fluorine engineering" suggests that the strategic placement of fluorine can have a profound impact on the functionality of chiral molecules. nih.gov Investigating how the difluoromethoxy group influences the chiroptical properties and biological interactions of the individual enantiomers of this compound is a promising research direction. nih.gov
Novel Reactivity:
C-F Bond Functionalization: While the C-F bond is notoriously strong, recent years have seen the emergence of methods for its selective activation and functionalization. acs.org Exploring the potential to selectively modify the difluoromethoxy group could open up new avenues for creating novel derivatives.
Directed C-H Functionalization: The amine or difluoromethoxy group could serve as a directing group to control the regioselectivity of C-H functionalization reactions on the phenyl ring, allowing for the introduction of further substituents. researchgate.net
Photoredox Catalysis: The use of photoredox catalysis could unlock novel transformations of this compound, such as defluorinative functionalization or the formation of radical intermediates for subsequent reactions. acs.orgacs.org
Potential for Application in Materials Science or Catalysis Beyond Pharmaceutical Contexts
While many fluorinated amines find applications in pharmaceuticals, the unique properties of this compound suggest its potential utility in materials science and catalysis.
Materials Science:
Fluorinated Polymers and Materials: Organofluorine compounds are known for their use in creating materials with special properties like hydrophobicity and thermal stability. wikipedia.org this compound could serve as a monomer or a modifying agent for the synthesis of novel fluorinated polymers with tailored properties.
Organic-Inorganic Hybrid Materials: Chiral amines have been used to create chiral organic-inorganic hybrid perovskites with interesting optical and electronic properties. nih.gov The incorporation of this compound into such materials could lead to new multifunctional materials with applications in optoelectronics and nonlinear optics. nih.gov
Catalysis:
Chiral Ligands: The chiral amine functionality makes this compound a candidate for development into a chiral ligand for asymmetric catalysis. Modification of the amine, for example, by reaction with phosphines, could yield novel ligands for transition metal-catalyzed reactions. sigmaaldrich.com
Organocatalysis: Chiral amines themselves can act as organocatalysts for a variety of transformations. The electronic and steric influence of the ortho-difluoromethoxy group could lead to unique selectivity and reactivity profiles when this compound is used as a catalyst.
Emerging Technologies for Enhanced Characterization and Computational Modeling
The detailed study of this compound and its derivatives will be greatly facilitated by the application of advanced analytical and computational techniques.
Enhanced Characterization:
¹⁹F NMR Spectroscopy: This technique is exceptionally powerful for the analysis of fluorinated compounds, providing detailed information about the number and chemical environment of fluorine atoms. numberanalytics.comrsc.orgnih.govscholaris.canih.gov Advanced ¹⁹F NMR methods can be used to study molecular dynamics, interactions, and even to elucidate the structures of components in complex mixtures without the need for separation. rsc.orgnih.gov
High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometry provide ultra-high resolution and mass accuracy, enabling the unambiguous determination of elemental compositions. nih.gov Coupling HRMS with chromatographic techniques is essential for the separation and identification of isomers and impurities. nih.govnih.govresearchgate.net Trapped ion mobility spectrometry (TIMS) coupled with mass spectrometry offers an additional dimension of separation based on size-to-charge ratios, which can be crucial for differentiating structural isomers. chemrxiv.org
Computational Modeling:
Predictive Modeling: Advances in computational chemistry allow for the accurate prediction of various molecular properties, including NMR spectra, chiroptical properties (like Vibrational Circular Dichroism), and reaction energetics. nih.govresearchgate.net
Mechanism and Reactivity Studies: Computational models can be used to investigate reaction mechanisms in detail, providing insights that are difficult to obtain experimentally. researchgate.net This can accelerate the discovery of new reactions and the optimization of existing synthetic routes.
Materials Design: Computational screening can be employed to predict the properties of materials incorporating this compound, guiding experimental efforts towards the most promising candidates for specific applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[2-(Difluoromethoxy)phenyl]ethanamine, and how can reaction conditions be fine-tuned to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-(difluoromethoxy)benzaldehyde with nitroethane under Henry reaction conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine. Yield optimization can be achieved by adjusting solvent polarity (e.g., THF vs. DMF), temperature (40–80°C), and catalyst loading (e.g., 10% Pd/C). Monitoring intermediates via LC-MS or H NMR ensures purity at each step .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : F NMR identifies the difluoromethoxy group (δ ~ -80 ppm), while H NMR resolves the ethanamine chain (δ 1.2–1.5 ppm for CH-NH).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 202.1).
- X-ray Crystallography : Resolves stereochemistry and hydrogen bonding patterns in crystalline hydrochloride salts .
Q. How does the difluoromethoxy group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The difluoromethoxy group enhances metabolic stability compared to methoxy analogs. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis show <5% degradation. Buffered solutions (pH 1–9) reveal optimal stability at pH 4–6. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?
- Methodological Answer :
- Fluorine Substitution : Replace the difluoromethoxy group with trifluoromethoxy or methoxy groups to assess electronic effects on receptor binding (e.g., MAO-B inhibition, as seen in ZINC34818750 derivatives).
- Amine Modifications : Compare primary, secondary, and tertiary amines via in vitro enzyme assays (e.g., IC values).
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins like monoamine oxidases .
Q. How can contradictory data on the compound’s antioxidant activity (e.g., SOD/CAT modulation) be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell vs. cell-free systems) or dosage variations. Standardize protocols:
- In Vitro : Use a cell-free DPPH assay to measure radical scavenging.
- In Vivo : Administer 10–50 mg/kg in murine models and quantify hepatic SOD/CAT activity via ELISA. Control for batch-to-batch purity (≥98% by HPLC) .
Q. What computational strategies predict the compound’s metabolic pathways and potential toxicity?
- Methodological Answer :
- In Silico Metabolism : Tools like Schrödinger’s ADMET Predictor or MetaSite identify likely Phase I/II metabolites (e.g., N-acetylation or cytochrome P450 oxidation).
- Toxicity Screening : Use ProTox-II to predict hepatotoxicity and Ames mutagenicity. Validate with in vitro hepatocyte assays .
Q. How can enantiomeric resolution of this compound be achieved for chiral studies?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IG-U column with hexane:isopropanol (90:10) to separate (R)- and (S)-enantiomers.
- Enzymatic Resolution : Lipase-mediated acetylation selectively modifies one enantiomer. Monitor conversion via polarimetry or chiral HPLC .
Data Contradiction Analysis
Q. Why do studies report conflicting solubility profiles for this compound?
- Methodological Answer : Discrepancies arise from solvent choice (e.g., DMSO vs. aqueous buffers) and salt form (free base vs. hydrochloride). Quantify solubility via shake-flask method:
- Free Base : 2.3 mg/mL in PBS (pH 7.4).
- Hydrochloride Salt : >10 mg/mL due to enhanced polarity. Validate with nephelometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
